5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one
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Overview
Description
5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the spirohydantoin family, which is known for its diverse biological activities and potential pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[45]decane-2-carbonyl]-1H-pyridin-2-one typically involves multiple steps, starting from readily available precursorsCommon synthetic routes may involve cyclization reactions, nucleophilic substitutions, and carbonylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-(4-bromobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one is unique due to its specific spirocyclic structure and the presence of the pyridin-2-one moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c26-20-8-7-19(15-23-20)21(27)25-14-11-22(17-25)10-4-12-24(16-22)13-9-18-5-2-1-3-6-18/h7-8,15,18H,1-6,9-14,16-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLOFVUDJQVCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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